molecular formula C12H10N2O B8307852 1-Oxiranylmethylindole-5-carbonitrile

1-Oxiranylmethylindole-5-carbonitrile

Cat. No.: B8307852
M. Wt: 198.22 g/mol
InChI Key: YDPGLNZNQJEMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxiranylmethylindole-5-carbonitrile is an indole derivative featuring an oxiranylmethyl (epoxide-containing methyl) group at the 1-position and a carbonitrile (CN) substituent at the 5-position. Such compounds are often intermediates in pharmaceutical or polymer synthesis, leveraging the epoxide’s versatility in cross-linking or functionalization .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)indole-5-carbonitrile

InChI

InChI=1S/C12H10N2O/c13-6-9-1-2-12-10(5-9)3-4-14(12)7-11-8-15-11/h1-5,11H,7-8H2

InChI Key

YDPGLNZNQJEMKU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=CC3=C2C=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 1-Oxiranylmethylindole-5-carbonitrile with analogous indole and heterocyclic carbonitriles, based on substituent effects, molecular properties, and applications inferred from the evidence.

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Features
This compound Oxiranylmethyl (C₃H₅O) at 1, CN at 5 C₁₂H₁₀N₂O* ~198.22* Reactive epoxide; electron-withdrawing CN
1-acetylindole-5-carbonitrile Acetyl (COCH₃) at 1, CN at 5 C₁₁H₈N₂O 184.19 Stabilized indole via acetyl; used in intermediates
1'-Methyl-2'-oxospiro[...]-5'-carbonitrile Spirocyclopropane, CN at 5' C₁₂H₁₀N₂O 198.22 Conformational rigidity from spiro system
1-Chloroisoquinoline-5-carbonitrile Cl at 1, CN at 5 (isoquinoline) C₁₀H₅ClN₂ 188.61 Enhanced electrophilicity for cross-coupling

*Hypothetical values based on structural analogy.

Key Observations:
  • Substituent Effects: The oxiranylmethyl group in the target compound introduces a reactive epoxide, enabling nucleophilic attacks or polymerization, unlike the acetyl group in 1-acetylindole-5-carbonitrile, which stabilizes the indole ring via resonance . Chlorine in 1-Chloroisoquinoline-5-carbonitrile increases electrophilicity, contrasting with the epoxide’s reactivity in the target compound .
  • Electronic Properties :

    • The carbonitrile group in all compounds withdraws electron density, activating the aromatic ring for electrophilic substitutions at specific positions.
    • The epoxide in the target compound may further polarize the indole ring, altering reactivity compared to acetyl or spiro-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.